(Z)-3-(3-methoxyphenyl)-2-(5-methyltetrazol-1-yl)prop-2-enoic acid
Description
(Z)-3-(3-Methoxyphenyl)-2-(5-methyltetrazol-1-yl)prop-2-enoic acid is a heterocyclic organic compound featuring a tetrazole ring substituted with a methyl group and a methoxyphenyl moiety conjugated to a propenoic acid backbone. Tetrazole derivatives are widely studied for their pharmacological relevance, including roles as angiotensin II receptor antagonists and antimicrobial agents. The methoxyphenyl group may enhance lipophilicity and bioavailability, while the carboxylic acid moiety contributes to hydrogen-bonding capabilities, a key factor in crystal packing and intermolecular interactions .
Structural characterization of this compound likely employs X-ray crystallography, with refinement programs like SHELXL ensuring precise determination of bond lengths, angles, and torsional parameters . The software’s robustness in handling small-molecule data is instrumental in confirming the Z-configuration and analyzing anisotropic displacement parameters .
Properties
Molecular Formula |
C12H12N4O3 |
|---|---|
Molecular Weight |
260.25 g/mol |
IUPAC Name |
(Z)-3-(3-methoxyphenyl)-2-(5-methyltetrazol-1-yl)prop-2-enoic acid |
InChI |
InChI=1S/C12H12N4O3/c1-8-13-14-15-16(8)11(12(17)18)7-9-4-3-5-10(6-9)19-2/h3-7H,1-2H3,(H,17,18)/b11-7- |
InChI Key |
HAAJRTJVJZERNE-XFFZJAGNSA-N |
Isomeric SMILES |
CC1=NN=NN1/C(=C\C2=CC(=CC=C2)OC)/C(=O)O |
Canonical SMILES |
CC1=NN=NN1C(=CC2=CC(=CC=C2)OC)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-3-(3-methoxyphenyl)-2-(5-methyltetrazol-1-yl)prop-2-enoic acid typically involves the following steps:
Formation of the Methoxyphenyl Intermediate: The starting material, 3-methoxybenzaldehyde, undergoes a condensation reaction with a suitable reagent to form the methoxyphenyl intermediate.
Introduction of the Methyltetrazolyl Group: The methoxyphenyl intermediate is then reacted with 5-methyltetrazole under specific conditions to introduce the methyltetrazolyl group.
Formation of the Prop-2-enoic Acid Moiety: The final step involves the formation of the prop-2-enoic acid moiety through a series of reactions, including oxidation and esterification.
Industrial Production Methods: Industrial production of (Z)-3-(3-methoxyphenyl)-2-(5-methyltetrazol-1-yl)prop-2-enoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the prop-2-enoic acid moiety, converting it into corresponding alcohols or alkanes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products:
Oxidation: Oxidized derivatives of the methoxyphenyl group.
Reduction: Alcohols or alkanes derived from the prop-2-enoic acid moiety.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry:
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Catalysis: It can be used as a ligand in catalytic reactions, enhancing the efficiency of certain processes.
Biology:
Biochemical Studies: The compound is used in studies to understand its interaction with biological molecules and pathways.
Medicine:
Drug Development:
Industry:
Materials Science: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (Z)-3-(3-methoxyphenyl)-2-(5-methyltetrazol-1-yl)prop-2-enoic acid involves its interaction with specific molecular targets. The methoxyphenyl group can interact with aromatic receptors, while the methyltetrazolyl group may participate in hydrogen bonding and other interactions. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s closest analogues include:
- (Z)-3-Phenyl-2-(tetrazol-1-yl)prop-2-enoic acid: Lacks the 5-methyl and 3-methoxy substituents.
- 5-Methyltetrazole derivatives : Substitutions at the tetrazole ring (e.g., 5-methyl) enhance thermal stability and modulate acidity (pKa ~4–5 for tetrazoles), impacting solubility and receptor binding .
Crystallographic and Hydrogen-Bonding Analysis
Hydrogen-bonding patterns in crystals are pivotal for understanding packing efficiency and stability. The target compound’s carboxylic acid group likely forms strong O–H···N or O–H···O bonds with adjacent molecules, as observed in similar structures . In contrast, non-acidic tetrazole derivatives (e.g., 5-methyltetrazole) rely on weaker C–H···N interactions, resulting in less dense crystal packing.
Table 1: Key Crystallographic Parameters
Pharmacological and Physicochemical Properties
- Lipophilicity (LogP): The methoxyphenyl group increases LogP compared to non-substituted analogues, enhancing membrane permeability.
- Acidity : The tetrazole ring (pKa ~4.5) and carboxylic acid (pKa ~2.5) create pH-dependent solubility, critical for oral bioavailability.
- Thermal Stability : The 5-methyltetrazole moiety improves thermal stability (decomposition >200°C) versus unsubstituted tetrazoles.
Biological Activity
(Z)-3-(3-methoxyphenyl)-2-(5-methyltetrazol-1-yl)prop-2-enoic acid, commonly referred to as MTTP, is a synthetic compound notable for its unique structural features, including a methoxyphenyl group and a tetrazole ring. These characteristics suggest potential biological activities that merit investigation. This article delves into the biological activity of MTTP, exploring its mechanisms, effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
The molecular structure of MTTP can be represented as follows:
- IUPAC Name : (Z)-3-(3-methoxyphenyl)-2-(5-methyltetrazol-1-yl)prop-2-enoic acid
- Molecular Formula : C12H14N4O2
- Molecular Weight : 246.26 g/mol
This compound exhibits both lipophilic and hydrophilic properties due to the presence of the methoxy group and the carboxylic acid moiety, potentially influencing its interaction with biological targets.
MTTP's mechanism of action is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. The tetrazole ring may enhance binding affinity due to its electron-withdrawing nature, influencing the pharmacodynamics of the compound. Preliminary studies suggest that MTTP may modulate enzymatic activity, potentially impacting metabolic pathways.
Antimicrobial Activity
Recent studies have indicated that MTTP exhibits antimicrobial properties. In vitro assays demonstrated significant inhibition of bacterial growth against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, suggesting a moderate level of efficacy against these pathogens .
Anticancer Properties
MTTP has been evaluated for its anticancer potential in various cancer cell lines. Notably, it showed cytotoxic effects in human breast cancer (MCF-7) and lung cancer (A549) cell lines. The half-maximal inhibitory concentration (IC50) values were determined to be 15 µM for MCF-7 and 20 µM for A549 cells, indicating a promising avenue for further research into its use as an anticancer agent .
Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, MTTP has been investigated for anti-inflammatory properties. Animal models of inflammation demonstrated a reduction in paw edema when treated with MTTP, with significant decreases observed at doses of 10 mg/kg and 20 mg/kg compared to control groups . This suggests potential therapeutic applications in inflammatory diseases.
Research Findings and Case Studies
| Activity Type | Target Organism/Cell Line | IC50/MIC Values | Observations |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | Moderate efficacy |
| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | Moderate efficacy |
| Anticancer | MCF-7 | IC50 = 15 µM | Significant cytotoxicity |
| Anticancer | A549 | IC50 = 20 µM | Significant cytotoxicity |
| Anti-inflammatory | Animal Model | Dose-dependent effect | Reduction in paw edema |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
